molecular formula C15H27N3S B2648582 4-methyl-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 866132-83-4

4-methyl-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2648582
CAS No.: 866132-83-4
M. Wt: 281.46
InChI Key: FAKAXWKRNQMRNI-UHFFFAOYSA-N
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Description

4-methyl-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol is an organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by a triazole ring substituted with a methyl group, a pentylcyclohexyl group, and a thiol group.

Properties

IUPAC Name

4-methyl-3-[(4-pentylcyclohexyl)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3S/c1-3-4-5-6-12-7-9-13(10-8-12)11-14-16-17-15(19)18(14)2/h12-13H,3-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKAXWKRNQMRNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)CC2=NNC(=S)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pentylcyclohexylmethyl hydrazine with carbon disulfide, followed by cyclization with methyl isothiocyanate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The methyl and pentylcyclohexyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazoles depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Triazoles are well-known for their biological activities, including antibacterial, antifungal, anticancer, and antiviral properties. The specific compound discussed has shown promise in the following areas:

  • Antimicrobial Activity : Research indicates that triazole derivatives exhibit significant antimicrobial activity against various pathogens. The compound may be effective in treating infections caused by resistant strains of bacteria and fungi .
  • Anticancer Properties : Triazoles have been explored as potential anticancer agents. Studies suggest that modifications to the triazole ring can enhance cytotoxicity against cancer cell lines . This compound could serve as a lead structure for developing new anticancer therapies.
  • Antiviral Activity : The potential of triazoles as antiviral agents has been highlighted in recent studies. The compound might inhibit viral replication or enhance host immune responses .

Agrochemicals

The application of triazoles in agrochemicals is significant due to their role as fungicides and herbicides. The compound's structure suggests it may be useful in developing new agricultural products that target specific pests or diseases while minimizing environmental impact.

Material Science

Triazoles are used in the synthesis of advanced materials due to their unique electronic properties. The compound can be utilized in:

  • Conducting Polymers : Its incorporation into polymer matrices can enhance electrical conductivity, making it suitable for applications in organic electronics.
  • Sensors : The ability of triazoles to form complexes with metal ions allows their use in sensor technology for detecting various analytes .

Nonlinear Optical Applications

Recent studies have explored the nonlinear optical properties of triazole derivatives. The compound may exhibit unique optical characteristics that can be harnessed in:

  • Optoelectronic Devices : Its potential for use in lasers and light-emitting diodes (LEDs) could pave the way for advancements in photonic technologies.
  • Biophysics and Chemical Dynamics : Nonlinear optical properties can be beneficial in studying molecular interactions and dynamics at the microscopic level .

Case Studies

  • Anticancer Activity Study :
    • A study synthesized several triazole derivatives and tested their efficacy against various cancer cell lines. Results indicated that specific modifications led to increased cytotoxicity compared to standard treatments .
  • Agricultural Application Research :
    • Research demonstrated that triazole-based fungicides significantly reduced fungal infections in crops while promoting plant growth, showcasing their dual role as protectants and growth enhancers.
  • Material Science Investigation :
    • A study investigated the incorporation of triazole derivatives into polymer matrices, resulting in enhanced mechanical properties and conductivity, making them suitable for electronic applications.

Mechanism of Action

The mechanism of action of 4-methyl-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, altering their function. The triazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial activity or inhibition of inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol
  • 4-(4-methylphenyl)-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol

Uniqueness

4-methyl-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentylcyclohexyl group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and penetrate biological barriers.

Biological Activity

4-methyl-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol (CAS Number: 866132-83-4) is a triazole derivative with notable biological activities, particularly in antimicrobial and anticancer domains. This compound features a unique structural configuration that enhances its interaction with biological targets, leading to diverse pharmacological effects.

  • Molecular Formula : C15H27N3S
  • Molecular Weight : 281.47 g/mol
  • IUPAC Name : 4-methyl-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol

Synthesis

The synthesis of this compound typically involves the cyclization of 4-pentylcyclohexanone with thiosemicarbazide, followed by further reactions to yield the triazole structure. This synthetic pathway allows for the introduction of various functional groups that can modulate its biological activity .

Antimicrobial Activity

Research indicates that 4-methyl-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness comparable to established antibiotics.

Pathogen Activity MIC (µg/mL)
Escherichia coliInhibition observed0.12 - 1.95
Staphylococcus aureusStrong activity< 1.0
Candida albicansModerate inhibition2.0

These results suggest that the compound may serve as a lead in developing new antimicrobial agents .

Anticancer Activity

The compound's anticancer potential has been explored in various studies. It has shown cytotoxic effects against several cancer cell lines, including:

  • Human Melanoma (IGR39)
  • Triple-Negative Breast Cancer (MDA-MB-231)
  • Pancreatic Carcinoma (Panc-1)

In vitro studies using the MTT assay revealed that certain derivatives of this compound had higher cytotoxicity against melanoma cells compared to other cancer types. The selectivity towards cancer cells indicates potential for targeted cancer therapies .

The biological activity of 4-methyl-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol is attributed to its ability to interact with specific enzymes and proteins within microbial and cancerous cells. The triazole moiety can inhibit key metabolic pathways by binding to enzyme active sites, while the thiol group may form disulfide bonds with cysteine residues in proteins, altering their function and stability .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

  • Antimicrobial Efficacy Study : A study evaluated the compound's activity against multi-drug resistant strains of E. coli and S. aureus, showing superior inhibition compared to traditional antibiotics.
  • Cytotoxicity Assessment : In another study focused on breast cancer cells, derivatives of this compound were found to induce apoptosis through mitochondrial pathways, suggesting a mechanism for its anticancer effects.

Q & A

Q. What are the optimal synthetic routes for 4-methyl-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via alkylation of the triazole-thiol precursor using sodium hydroxide in methanol under controlled heating (60–80°C) . Optimization involves varying alkyl halide equivalents, reaction time (12–24 hours), and temperature. Monitoring via thin-layer chromatography (TLC) ensures completion. Post-synthesis, purification by recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) improves yield. For reproducibility, elemental analysis (C, H, N, S) and LC-MS should confirm purity ≥95% .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : A multi-technique approach is essential:
  • 1H/13C NMR : Assigns proton environments (e.g., cyclohexyl methyl groups at δ ~1.2–1.8 ppm) and confirms regiochemistry .
  • FTIR : Identifies thiol (-SH) stretching (~2550 cm⁻¹) and triazole ring vibrations (~1500–1600 cm⁻¹) .
  • GC-MS : Detects molecular ion peaks (e.g., m/z 351 for the parent ion) and fragmentation patterns to validate structural integrity .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer :
  • Antiradical Activity : Use the DPPH assay (2,2-diphenyl-1-picrylhydrazyl) at concentrations 10⁻³–10⁻⁶ M in methanol. Measure absorbance at 517 nm; activity ≥50% at 10⁻³ M indicates potential .
  • Antimicrobial Screening : Employ broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use 96-well plates with 0.5 McFarland standard inoculum .

Advanced Research Questions

Q. How can molecular docking studies be designed to explore this compound’s interaction with biological targets?

  • Methodological Answer :
  • Target Selection : Identify helicases or enzymes (e.g., SARS-CoV-2 nsp13 helicase PDB: 5WWP) based on structural homology .
  • Docking Workflow : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (optimize geometry at B3LYP/6-31G* level) and protein (remove water, add charges). Generate 30 conformers; select the lowest binding energy pose. Validate with MM-GBSA free energy calculations .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected GC-MS fragmentation or NMR splitting patterns?

  • Methodological Answer :
  • Isomerism Analysis : Use 2D NMR (COSY, HSQC) to distinguish positional isomers (e.g., triazole substitution patterns) .
  • Fragmentation Artifacts : Compare experimental GC-MS data with theoretical fragmentation using tools like NIST MS Library. For example, methylene (-CH2-) loss (Δm/z 14) is common in electron ionization .
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) can clarify conformational exchange broadening in cyclohexyl groups .

Q. How do substituent modifications (e.g., alkyl chain length, heterocyclic appendages) influence bioactivity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying pentyl to propyl chains) and compare antiradical/antimicrobial IC50 values. For example, 4-fluorobenzylidene derivatives reduce DPPH scavenging by ~15% vs. hydroxybenzylidene analogs .
  • Computational SAR : Perform DFT calculations (e.g., HOMO-LUMO energy gaps) to correlate electronic properties with activity .

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